N-[2-(bromomethyl)-3-chlorophenyl]benzamide

Catalog No.
S13169581
CAS No.
42313-44-0
M.F
C14H11BrClNO
M. Wt
324.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(bromomethyl)-3-chlorophenyl]benzamide

CAS Number

42313-44-0

Product Name

N-[2-(bromomethyl)-3-chlorophenyl]benzamide

IUPAC Name

N-[2-(bromomethyl)-3-chlorophenyl]benzamide

Molecular Formula

C14H11BrClNO

Molecular Weight

324.60 g/mol

InChI

InChI=1S/C14H11BrClNO/c15-9-11-12(16)7-4-8-13(11)17-14(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)

InChI Key

BMSGZRZPBBFGEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)CBr

N-[2-(bromomethyl)-3-chlorophenyl]benzamide is an organic compound characterized by its complex structure, which includes a benzamide moiety and a bromomethyl group attached to a chlorophenyl ring. This compound is noted for its potential applications in medicinal chemistry and materials science due to the presence of halogen atoms, which can influence its reactivity and biological activity.

Typical of benzamide derivatives, including:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles through nucleophilic substitution reactions, often facilitated by the presence of bases.
  • Electrophilic Aromatic Substitution: The chlorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The bromine atom can be reduced to a less reactive species, altering the compound's properties.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the development of more complex molecular architectures.

The synthesis of N-[2-(bromomethyl)-3-chlorophenyl]benzamide typically involves several steps:

  • Bromination: Starting from 3-chlorobenzyl chloride, bromination can be performed using N-bromosuccinimide (NBS) under radical conditions to introduce the bromomethyl group.
  • Formation of Benzamide: The resulting brominated intermediate can then be reacted with an appropriate amine to form the benzamide linkage.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound.

This multi-step synthesis allows for the introduction of various functional groups, making it adaptable for further modifications.

N-[2-(bromomethyl)-3-chlorophenyl]benzamide has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activity, it could serve as a lead compound in drug discovery efforts targeting various diseases.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for novel materials with specific electronic or optical properties.

Interaction studies involving N-[2-(bromomethyl)-3-chlorophenyl]benzamide would likely focus on its binding affinities with biological targets such as enzymes or receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Techniques such as molecular docking simulations and in vitro assays could provide insights into these interactions.

Several compounds share structural similarities with N-[2-(bromomethyl)-3-chlorophenyl]benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-BromobenzamideContains a bromine atom on the benzene ringSimpler structure; lacks chlorination
N-(4-chlorophenyl)benzamideSimilar benzamide structure but without bromomethyl groupFocused on chlorinated phenyl instead
2-(bromomethyl)anilineContains an aniline group instead of benzamideDifferent functional group leading to varied reactivity
3-Chloro-N-(4-methylphenyl)benzamideMethyl substitution on phenyl ringAdditional methyl group alters electronic properties

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity. N-[2-(bromomethyl)-3-chlorophenyl]benzamide stands out due to its combination of halogenated groups, which may enhance its reactivity and potential bioactivity compared to simpler derivatives.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

322.97125 g/mol

Monoisotopic Mass

322.97125 g/mol

Heavy Atom Count

18

UNII

YC29C5VVB3

Dates

Last modified: 08-10-2024

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